molecular formula C34H24N8Na4O15S4 B14461767 Tetrasodium 5-amino-3-((4-((4-((8-amino-1-hydroxy-3,6-disulphonato-2-naphthyl)azo)-5-methoxy-o-tolyl)azo)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate CAS No. 72245-59-1

Tetrasodium 5-amino-3-((4-((4-((8-amino-1-hydroxy-3,6-disulphonato-2-naphthyl)azo)-5-methoxy-o-tolyl)azo)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate

Cat. No.: B14461767
CAS No.: 72245-59-1
M. Wt: 1004.8 g/mol
InChI Key: KEPYBJDLQYBBRK-UHFFFAOYSA-J
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Description

Tetrasodium 5-amino-3-((4-((4-((8-amino-1-hydroxy-3,6-disulphonato-2-naphthyl)azo)-5-methoxy-o-tolyl)azo)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate is a complex organic compound. It is known for its vibrant color properties and is often used in various industrial applications, particularly in the dye and pigment industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrasodium 5-amino-3-((4-((4-((8-amino-1-hydroxy-3,6-disulphonato-2-naphthyl)azo)-5-methoxy-o-tolyl)azo)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate involves multiple steps. The process typically starts with the diazotization of 8-amino-1-hydroxy-3,6-disulphonato-2-naphthyl, followed by coupling reactions with various aromatic compounds. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for yield and purity, with careful monitoring of reaction parameters. The final product is usually isolated through filtration, crystallization, and drying processes.

Chemical Reactions Analysis

Types of Reactions

Tetrasodium 5-amino-3-((4-((4-((8-amino-1-hydroxy-3,6-disulphonato-2-naphthyl)azo)-5-methoxy-o-tolyl)azo)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the color properties of the compound.

    Reduction: This can break down the azo bonds, leading to the formation of amines.

    Substitution: This can introduce different functional groups into the molecule, modifying its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinones, while reduction typically yields aromatic amines.

Scientific Research Applications

Tetrasodium 5-amino-3-((4-((4-((8-amino-1-hydroxy-3,6-disulphonato-2-naphthyl)azo)-5-methoxy-o-tolyl)azo)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate is used in various scientific research applications:

    Chemistry: As a dye, it is used in studying reaction mechanisms and kinetics.

    Biology: It is used as a staining agent in microscopy and histology.

    Industry: It is widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.

Mechanism of Action

The compound exerts its effects primarily through its ability to form strong bonds with various substrates. The azo groups in the molecule can interact with different functional groups, leading to changes in color and other properties. The molecular targets and pathways involved depend on the specific application, such as binding to proteins in biological systems or interacting with fibers in textiles.

Comparison with Similar Compounds

Similar Compounds

  • Tetrasodium 5-amino-3-((4-((4-((8-amino-1-hydroxy-3,6-disulphonato-2-naphthyl)azo)-5-methoxy-o-tolyl)azo)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate
  • Disodium hydrogen 5-[[4’-[(8-amino-1-hydroxy-3,6-disulphonato-2-naphthyl)azo]-3,3’-dimethoxy[1,1’-biphenyl]-4-yl]azo]salicylate

Uniqueness

The uniqueness of this compound lies in its specific structure, which provides distinct color properties and reactivity. Its multiple azo groups and sulphonate functionalities make it highly versatile for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

72245-59-1

Molecular Formula

C34H24N8Na4O15S4

Molecular Weight

1004.8 g/mol

IUPAC Name

tetrasodium;5-amino-3-[[4-[[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-5-methoxy-2-methylphenyl]diazenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C34H28N8O15S4.4Na/c1-15-7-25(40-42-32-28(61(54,55)56)11-17-9-21(59(48,49)50)13-23(36)30(17)34(32)44)26(57-2)14-24(15)39-37-18-3-5-19(6-4-18)38-41-31-27(60(51,52)53)10-16-8-20(58(45,46)47)12-22(35)29(16)33(31)43;;;;/h3-14,43-44H,35-36H2,1-2H3,(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;/q;4*+1/p-4

InChI Key

KEPYBJDLQYBBRK-UHFFFAOYSA-J

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)OC)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])N)O.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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